molecular formula C15H9Cl2NS B2376987 4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole CAS No. 866152-39-8

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole

Cat. No.: B2376987
CAS No.: 866152-39-8
M. Wt: 306.2
InChI Key: OXZORJZIRPHFLE-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a 2,4-dichlorophenyl group and a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole is unique due to its specific combination of a thiazole ring with a 2,4-dichlorophenyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NS/c16-11-6-7-12(13(17)8-11)14-9-19-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZORJZIRPHFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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